molecular formula C9H13Cl2NO B13456932 [(2-Chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride

[(2-Chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13456932
M. Wt: 222.11 g/mol
InChI Key: QFCWFYATSMFEMX-UHFFFAOYSA-N
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Description

(2-Chloro-3-methoxyphenyl)methylamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloro and methoxy substituent on the benzene ring, along with a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride typically involves the reaction of 2-chloro-3-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methoxyphenylmethylamine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, methoxyphenylmethylamine, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-3-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups on the benzene ring influence its binding affinity and reactivity.

Properties

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

1-(2-chloro-3-methoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c1-11-6-7-4-3-5-8(12-2)9(7)10;/h3-5,11H,6H2,1-2H3;1H

InChI Key

QFCWFYATSMFEMX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)Cl.Cl

Origin of Product

United States

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